molecular formula C36H51ClP2 B12884424 (6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B12884424
M. Wt: 581.2 g/mol
InChI Key: PJBYYZMMNASDIT-UHFFFAOYSA-N
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Description

(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl backbone with a chlorine substituent at the 6-position and two dicyclohexylphosphine groups attached to the 2,2’-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Chlorination: The biphenyl compound is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Phosphination: The final step involves the introduction of dicyclohexylphosphine groups at the 2,2’-positions. This can be achieved through a reaction with dicyclohexylphosphine chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Coordination: Transition metals like palladium, platinum, or rhodium.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted biphenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, due to its ability to stabilize metal centers.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.

Mechanism of Action

The mechanism of action of (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers, facilitating the formation of active catalytic species that can undergo various transformations.

    Biological Activity: If used in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand in catalysis.

    Bis(diphenylphosphino)ethane: A bidentate ligand with similar coordination properties.

Uniqueness

(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to its biphenyl backbone and the presence of both chlorine and dicyclohexylphosphine groups. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications where other ligands may not perform as effectively.

Properties

Molecular Formula

C36H51ClP2

Molecular Weight

581.2 g/mol

IUPAC Name

[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-dicyclohexylphosphane

InChI

InChI=1S/C36H51ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2

InChI Key

PJBYYZMMNASDIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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